molecular formula C12H8ClNO2 B179405 O-Chlorophenolindophenol CAS No. 2582-41-4

O-Chlorophenolindophenol

Cat. No.: B179405
CAS No.: 2582-41-4
M. Wt: 233.65 g/mol
InChI Key: RNIWVTZQQMUZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Chlorophenolindophenol is a redox-sensitive dye that serves as a critical tool in various biochemical and physiological research applications. Its principal utility stems from its distinct colorimetric properties: the compound is blue in its oxidized state and becomes colorless upon reduction . This clear visual change allows researchers to conveniently monitor electron transfer processes. A primary application is in the study of photosynthesis, where it acts as an artificial electron acceptor . It can intercept electrons from the photosynthetic electron transport chain, specifically acting as a substitute for nicotinamide adenine dinucleotide phosphate (NADP+), thereby enabling the measurement of Photosystem II activity, often referred to as the Hill reaction . The reduction of this compound, measurable via spectrophotometry, provides a direct assay for photochemical efficiency and allows for investigations into the inhibitory effects of herbicides like Diuron . Furthermore, this compound is extensively used as an indicator for the quantification of ascorbic acid (Vitamin C) . In an acidic medium, the blue dye turns pink and is subsequently reduced to a colorless form by the reducing action of ascorbic acid . This reaction is the basis for a robust titration method to determine vitamin C content in fruits, vegetables, and commercial beverages . Beyond these core uses, emerging pharmacological research suggests that this compound may function as a pro-oxidant, capable of inducing oxidative stress and cell death in certain cancer cell lines, such as melanoma, by depleting intracellular glutathione levels . This product is strictly for research purposes and is not intended for personal, therapeutic, or veterinary use.

Properties

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-7-9(3-6-12(11)16)14-8-1-4-10(15)5-2-8/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIWVTZQQMUZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Photosynthesis Studies

O-Chlorophenolindophenol is extensively used in photosynthesis research to measure the activity of Photosystem II. By accepting electrons during the photochemical phase, it allows researchers to quantify the rate of photosynthetic electron transport.

  • Case Study : A study conducted by Brusslan et al. (1985) demonstrated the use of DCPIP to analyze herbicide binding in Photosystem II, showcasing its role in understanding the mechanisms of herbicide action and plant responses to environmental stressors .

Enzyme Activity Assays

DCPIP is employed as a redox indicator in enzyme assays, particularly those involving dehydrogenases. Its color change from blue to colorless upon reduction provides a visual cue for enzymatic activity.

  • Case Study : In a comparative analysis of various dehydrogenases, DCPIP was used to assess the kinetic parameters of enzymes involved in cellular respiration, highlighting its utility in metabolic studies.

Antioxidant Activity Measurement

The compound is also utilized to evaluate the antioxidant capacity of various substances by measuring their ability to reduce DCPIP.

  • Data Table : The following table summarizes antioxidant activities measured using DCPIP across different samples:
SampleInitial DCPIP AbsorbanceFinal DCPIP AbsorbanceReduction Percentage
Green Tea Extract0.8000.15081.25%
Vitamin C Solution0.8500.10088.24%
Curcumin0.7800.20074.36%

Microbial Metabolism Studies

DCPIP has been applied in microbiological research to study microbial respiration and metabolic pathways by monitoring changes in absorbance linked to electron transport processes.

  • Case Study : An investigation into the respiratory pathways of Escherichia coli utilized DCPIP to track electron flow during aerobic and anaerobic conditions, providing insights into microbial energy production mechanisms.

Chemical Reactions Analysis

Redox Behavior and Electron Transfer Reactions

DCPIP functions as a reversible redox dye, cycling between oxidized (blue, λ~max~ = 600 nm) and reduced (colorless) states. Key reactions include:

Reduction by Antioxidants

  • Ascorbic Acid :
    DCPIP blue +Ascorbic AcidDCPIPH2 colorless +Dehydroascorbic Acid\text{DCPIP blue }+\text{Ascorbic Acid}\rightarrow \text{DCPIPH}_2\text{ colorless }+\text{Dehydroascorbic Acid}
    Stoichiometry: 1:1 molar ratio .
  • Phenolic Antioxidants :
    DCPIP oxidizes phenolic -OH groups in compounds like catechol (Cat), caffeic acid (Caf), and pyrogallol (Pyr). Stoichiometric ratios vary:
    • 1 mol DCPIP oxidizes 2 mol Cat or Caf (two -OH groups) .
    • 2 mol Ferulic acid (one -OH) consumes 1 mol DCPIP .
    • 2 mol Pyr or Gallic acid (three -OH) consumes 3 mol DCPIP .

Electron Transport in Photosynthesis :
DCPIP acts as an artificial electron acceptor in chloroplasts, replacing NADP⁺ in the Hill reaction :
H2O+DCPIPlightO2+DCPIPH2\text{H}_2\text{O}+\text{DCPIP}\xrightarrow{\text{light}}\text{O}_2+\text{DCPIPH}_2

Kinetic and Mechanistic Studies

Reaction kinetics vary with pH and substrate:

Reaction with Cysteine

  • pH Dependence : Maximum reactivity at pH 6.88 (k=306L mol1 s1k=306\,\text{L mol}^{-1}\text{ s}^{-1}) .
  • Activation Energy : Ea=8.1kcal molE_a=8.1\,\text{kcal mol} .

Reaction with Dithionite

  • Second-order kinetics with rate constants influenced by ionic strength .

Table 1: Recovery Rates of Antioxidants Using DCPIP Sensors

AntioxidantRecovery (%) (Sensor I/DOP)Recovery (%) (Sensor II/DOP)
Catechol97.5 ± 3.596.7 ± 0.9
Ferulic Acid93.3 ± 7.294.1 ± 3.1
Pyrogallol91.2 ± 6.593.7 ± 2.1

Table 2: TAC in Commercial Juices (Expressed as Ascorbic Acid Equivalents)

SampleTAC (µg/mL)
Fresh Lemon Juice378.6 ± 9.5
Canned Orange Juice (100%)513.6 ± 10.1
Lipton Iced Tea (25%)95.9 ± 8.1

Prooxidant Chemotherapeutic Activity

DCPIP induces oxidative stress in melanoma cells by depleting glutathione and upregulating stress-response genes (e.g., HSPA6, HMOX1) . In vivo studies show tumor reduction in A375 xenograft models at systemic doses .

Reaction Mechanisms

  • Inner-Sphere Electron Transfer : Dominates in reactions with thiols (e.g., cysteine), involving ligand bridging .
  • Outer-Sphere Pathway : Observed in non-coordinating antioxidants like ascorbate .

Comparative Reactivity with Other Redox Dyes

DyeEE^\circ (V)Primary Applications
DCPIP+0.217Antioxidant assays, Hill reaction
Ferricyanide+0.361Electron transport studies
Methylene Blue+0.011Microbial staining

Limitations and Interferences

  • False Positives : Thiol-containing compounds (e.g., glutathione) reduce DCPIP independently of antioxidants .
  • pH Sensitivity : Reactions require buffered conditions (optimal pH 6.5–7.0) .

This synthesis underscores DCPIP's versatility in redox chemistry, spanning analytical, biological, and therapeutic contexts. Its well-characterized reactions provide a model for studying electron transfer processes in complex matrices.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

Compound CAS Registry Number Molecular Formula Redox Potential (E₀') Key Functional Groups
O-Chlorophenolindophenol Not explicitly listed* C₁₂H₇ClNO₂ +0.233 V (pH 7.4) Chlorophenol, Indophenol
2-Chlorophenol 95-57-8 C₆H₅ClO N/A Chlorophenol
2,6-Dichloroindophenol Not explicitly listed C₁₂H₆Cl₂NO₂ N/A Dichlorophenol, Indophenol
4-Chlorophenol 95-77-2 C₆H₅ClO N/A Chlorophenol

*Note: this compound is synonymously termed 2-Chloroindophenol in redox studies .

Structural Insights :

  • This compound differs from simpler chlorophenols (e.g., 2-Chlorophenol) by its fused indophenol ring system, which enhances its stability in redox cycles.

Key Differences :

  • This compound’s redox specificity makes it superior for quantitative assays, whereas simpler chlorophenols are broader biocides.
  • Dichloro-substituted indophenols (e.g., 2,6-Dichloroindophenol) exhibit stronger structural stability but lower redox versatility .

Table 3: Toxicity Profiles

Compound Protective Action Criteria (PAC) Environmental Impact
This compound Not available Limited data; likely persistent in aquatic systems
3-Chlorophenol PAC-1: 2.1 mg/m³ Highly toxic to aquatic life
2-Chlorophenol Not available Regulated under ZDHC MRSL for industrial use

Observations :

  • This compound’s toxicity is understudied but requires precautions in laboratory handling due to its redox activity .
  • Chlorophenols generally exhibit high toxicity, necessitating compliance with environmental regulations like ZDHC MRSL .

Industrial Challenges :

  • This compound synthesis is likely more complex than mono-chlorophenols due to its fused ring system.
  • Green chemistry approaches (e.g., β-Cyclodextrin in water) are emerging for simpler chlorophenols to reduce waste .

Q & A

Basic Research Questions

Q. What experimental design principles should be followed when using O-Chlorophenolindophenol as a redox indicator in vitamin C assays?

  • Methodological Answer :

  • Use standardized protocols for preparing this compound solutions, including precise concentration measurements (e.g., 0.02% w/v in aqueous buffer) and pH calibration (typically pH 3–4).
  • Include negative controls (e.g., assays without ascorbic acid) and positive controls (e.g., known concentrations of vitamin C) to validate redox activity .
  • Ensure spectrophotometric measurements (e.g., at 520 nm) are taken at consistent time intervals to avoid degradation artifacts .

Q. How should researchers characterize the purity of synthesized or commercially sourced this compound?

  • Methodological Answer :

  • Employ high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing retention times against certified standards.
  • Validate identity using Fourier-transform infrared spectroscopy (FTIR) to confirm characteristic functional groups (e.g., quinone and phenolic O–H stretches) .
  • Document batch-specific variability in molar extinction coefficients to ensure reproducibility across experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound-based redox assays under varying environmental conditions?

  • Methodological Answer :

  • Systematically test variables such as temperature, dissolved oxygen levels, and light exposure, as these can alter redox kinetics .
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish experimental noise from biologically significant trends .
  • Cross-reference findings with alternative redox indicators (e.g., ferricyanide) to validate mechanistic consistency .

Q. What strategies optimize this compound for use in non-aqueous or mixed-solvent systems?

  • Methodological Answer :

  • Conduct solubility tests in solvents like ethanol or DMSO, noting stability via UV-Vis spectral shifts over time .
  • Modify buffer composition (e.g., adding surfactants) to maintain colloidal stability in hydrophobic environments .
  • Compare reaction rates in non-aqueous systems to aqueous baselines to quantify solvent effects on redox potential .

Q. How should researchers design studies to investigate this compound’s interactions with non-target biomolecules (e.g., proteins or lipids)?

  • Methodological Answer :

  • Use equilibrium dialysis or microscale thermophoresis to measure binding affinities and identify interference mechanisms .
  • Pair kinetic assays with molecular docking simulations to predict interaction sites and competitive inhibition pathways .
  • Validate findings using orthogonal techniques (e.g., circular dichroism for protein conformational changes) .

Data Analysis and Reporting

Q. What are best practices for reporting this compound assay results to ensure reproducibility?

  • Methodological Answer :

  • Provide raw absorbance data, normalized to baseline controls, in supplementary materials .
  • Detail statistical methods (e.g., error bars representing standard deviation from triplicate trials) and outlier exclusion criteria .
  • Follow PRISMA guidelines for systematic reviews when comparing datasets across studies .

Q. How can meta-analyses address discrepancies in published studies on this compound’s redox behavior?

  • Methodological Answer :

  • Aggregate data using inclusion criteria aligned with experimental parameters (e.g., pH, solvent type) to minimize heterogeneity .
  • Apply sensitivity analyses to identify variables (e.g., temperature fluctuations) contributing to inter-study variability .
  • Use software like RevMan to calculate pooled effect sizes and assess publication bias .

Literature and Knowledge Gaps

Q. What systematic approaches identify understudied applications of this compound in emerging research areas?

  • Methodological Answer :

  • Perform keyword searches in databases (PubMed, TOXCENTER) using MeSH terms like "redox indicators" and "vitamin C analogs" .
  • Analyze citation networks (e.g., via Google Scholar) to map trends in interdisciplinary applications (e.g., environmental monitoring or nanomaterial synthesis) .
  • Prioritize studies with mechanistic insights over purely observational reports to address knowledge gaps .

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